4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline
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Overview
Description
4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Cyclopropyl and Fluoro Groups: The cyclopropyl and fluoro groups can be introduced via nucleophilic substitution reactions using appropriate reagents.
Attachment of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline
- 3-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Uniqueness
4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and fluoro groups enhances its stability and bioactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10-8-12(19)3-6-14(10)17-20-15-7-2-11(18)9-16(15)21(17)13-4-5-13/h2-3,6-9,13H,4-5,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBISBAFURIPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=NC3=C(N2C4CC4)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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